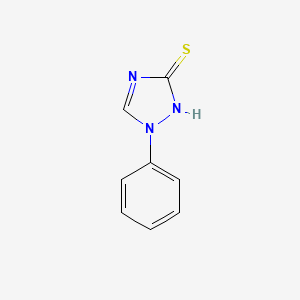

1-phenyl-1H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229025. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTPBFMSYXRIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175704 | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21434-14-0 | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21434-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021434140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21434-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenyl-1,2,4-triazole-3-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844RB29S8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Indispensable Role of Nitrogen and Sulfur Heterocycles

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of biologically active molecules and functional materials. nih.gov Specifically, those incorporating nitrogen and sulfur atoms are of paramount importance. openmedicinalchemistryjournal.comscispace.comresearchgate.netscienceopen.com These heterocycles are not merely structural curiosities; their unique physicochemical properties, arising from the presence of heteroatoms, render them crucial in a multitude of applications. scispace.comresearchgate.net

In the realm of medicinal chemistry, over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov The presence of nitrogen and sulfur can significantly influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. nih.gov The structural diversity offered by these heterocycles allows medicinal chemists to fine-tune molecular architectures to achieve high affinity and selectivity for biological targets. nih.govnih.gov

Beyond medicine, nitrogen-sulfur heterocycles are integral to the development of advanced materials. scispace.comresearchgate.net Their applications span various industries, including the creation of dyes, agrochemicals, and polymers. scispace.comresearchgate.net The specific electronic characteristics endowed by the nitrogen and sulfur atoms make these compounds suitable for developing materials with unique optical and electronic properties, such as molecular conductors and magnets. scispace.com

The 1,2,4 Triazole Moiety: a Privileged Scaffold

Within the broad class of nitrogen-containing heterocycles, the 1,2,4-triazole (B32235) ring is recognized as a "privileged scaffold." nih.gov This five-membered ring, with the molecular formula C₂H₃N₃, is exceptionally stable and not easily cleaved. nih.govnih.gov It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being the more stable isomer. nih.gov The stability of the triazole nucleus is attributed to its aromaticity, where a sextet of π electrons is formed. researchgate.net

The 1,2,4-triazole moiety is a key pharmacophore in a wide range of clinically used drugs. nih.gov Its ability to engage in hydrogen bonding, its dipole character, and its inherent rigidity contribute to its high affinity for various biological receptors. nih.govnih.gov This has led to the development of 1,2,4-triazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.govontosight.ai The versatility of the triazole ring allows for the synthesis of diverse derivatives, making it a cornerstone in the design of new therapeutic agents. dergipark.org.trzsmu.edu.uazsmu.edu.ua

Expanding Horizons: Research on 1 Phenyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Established Synthetic Routes to the 1,2,4-Triazole-3-thiol Core

The formation of the 1,2,4-triazole-3-thiol core is primarily achieved through intramolecular cyclization reactions. The choice of starting materials and reaction conditions, particularly the pH of the medium, plays a crucial role in directing the cyclization to yield the desired triazole system over other possible heterocyclic rings like 1,3,4-thiadiazoles. ptfarm.plnih.gov

Cyclization Reactions for Core Synthesis

A common and versatile method for synthesizing 1,2,4-triazole-3-thiols is the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), which facilitates the ring closure. nih.govnih.gov The nature of the substituents on the thiosemicarbazide can influence the reaction's outcome. ptfarm.pl For instance, the reaction of 1,4-diphenyl thiosemicarbazide in an alkaline medium yields 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. nih.gov Similarly, treating 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides with an 8% sodium hydroxide solution leads to the formation of 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.net

The general mechanism involves the deprotonation of a nitrogen atom, followed by nucleophilic attack on the thiocarbonyl carbon, leading to the elimination of a water molecule and the formation of the triazole ring.

Table 1: Examples of 1,2,4-Triazole-3-thiol Synthesis via Thiosemicarbazide Cyclization

| Starting Thiosemicarbazide | Base | Product | Reference |

| 1,4-Diphenyl thiosemicarbazide | NaOH | 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 1-(4-(4-H-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide | 8% NaOH | 5-(4-(4-H-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |

| 1-(4-(4-Cl-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide | 8% NaOH | 5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |

| 1-(4-(4-Br-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide | 8% NaOH | 5-(4-(4-Br-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |

Another established route involves the cyclization of potassium dithiocarbazinate salts. These salts are prepared by reacting carboxylic acid hydrazides with carbon disulfide in the presence of potassium hydroxide in ethanol (B145695). nih.gov The subsequent cyclization of the potassium dithiocarbazinate with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. nih.gov

For example, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted to their respective potassium 3-(2-furoyl) or (phenylacetyl)dithiocarbazates. nih.gov Refluxing these intermediates with hydrazine hydrate yields 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, respectively. nih.gov

The cyclization of acyl thiosemicarbazides is a widely used method for the synthesis of 1,2,4-triazole-3-thiones. researchgate.netunisi.it This reaction is typically performed in a basic medium, such as an aqueous sodium hydroxide solution. researchgate.netresearchgate.netmdpi.com The choice of an alkaline medium generally favors the formation of the 1,2,4-triazole ring system. nih.gov For instance, acylthiosemicarbazides can be cyclized in an 8% sodium hydroxide solution to yield the corresponding 1,2,4-triazole-3-thiones. researchgate.net Similarly, refluxing acyl thiosemicarbazide derivatives in a 2% aqueous solution of sodium hydroxide also leads to the formation of 1,2,4-triazole-3-thione derivatives. nih.gov

The reaction of 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide with a 2% aqueous solution of sodium hydroxide, followed by neutralization, yields 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-thiol. mdpi.com

One-pot synthetic methods offer an efficient approach to 1,2,4-triazole derivatives, often with reduced reaction times and increased yields. nih.govisres.org For example, a one-pot synthesis of 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylate derivatives has been developed using Cu(I)-assisted click chemistry. nih.gov While this example leads to a 1,2,3-triazole, similar principles of one-pot reactions are applied in the synthesis of 1,2,4-triazoles to improve efficiency and yield. isres.org

Functionalization Strategies for this compound Derivatives

The this compound scaffold can be further modified to create a variety of derivatives with different properties. The presence of the thiol group provides a reactive handle for various functionalization reactions.

A common strategy involves the S-alkylation of the thiol group. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol can be reacted with ethyl bromoacetate (B1195939) in the presence of sodium ethanolate (B101781) to yield ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. nih.gov This ester can then be further reacted with hydrazine hydrate to form the corresponding hydrazide, which is a versatile intermediate for synthesizing other derivatives. nih.gov

Another approach involves the reaction of the thiol with electrophiles. For instance, 1,2,4-triazole-3(5)-thiol reacts with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one. mdpi.com These reactions proceed via thiol-ene click and SN processes, respectively, to form S-substituted derivatives. mdpi.com

Furthermore, the triazole ring itself can be involved in further reactions. For example, Mannich bases can be synthesized from 1,2,4-triazole-3-thiones through a reaction with formaldehyde (B43269) and a secondary amine like N-methylpiperazine or N-phenylpiperazine. zsmu.edu.ua

S-Alkylation and Related Substitutions

The presence of a thiol group on the 1-phenyl-1H-1,2,4-triazole core provides a reactive site for the introduction of various substituents. S-alkylation is a primary method for derivatization, allowing for the attachment of alkyl and other functional groups to the sulfur atom.

Regioselective S-Alkylation of the Thiol Group

The alkylation of 1,2,4-triazole-3-thiones, such as this compound, can theoretically occur at the sulfur atom or one of the nitrogen atoms of the triazole ring. nih.govuzhnu.edu.ua However, studies have shown that S-alkylation is often the preferred pathway, particularly under neutral or alkaline conditions. uzhnu.edu.ua The reaction's regioselectivity is influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. uzhnu.edu.uanih.gov In many instances, S-alkylation occurs selectively to yield the corresponding thioethers. uzhnu.edu.ua The formation of S-alkylated products is a common outcome when the sulfur atom is not already substituted. uzhnu.edu.ua

The regioselectivity of these reactions can be explained by considering the different nucleophilic sites within the molecule. nih.gov While both nitrogen and sulfur atoms can act as nucleophiles, the sulfur atom often exhibits higher reactivity towards electrophilic attack by alkylating agents. nih.govnih.gov This preferential reaction at the sulfur atom leads to the formation of the S-alkylated derivatives as the major products. uzhnu.edu.ua

Reactions with Alkyl Halides and Chloroacetamide Derivatives

A common and effective method for the S-alkylation of this compound involves the use of alkyl halides. researchgate.net These reactions typically proceed in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of the alkyl halide. scispace.com This results in the formation of a new carbon-sulfur bond and the desired S-substituted derivative. researchgate.net

Similarly, chloroacetamide derivatives are valuable reagents for the functionalization of this compound. The reaction between the triazole and a chloroacetamide derivative, such as N-substituted-2-chloroacetamide, yields N-(substituted)-2-((1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide compounds. nih.gov This reaction typically occurs in a suitable solvent and may be facilitated by a base. The resulting products incorporate an acetamide (B32628) moiety, which can be a key structural feature for various applications.

Microwave-Assisted Alkylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.orgzsmu.edu.uarsc.org In the context of S-alkylation of this compound and its analogs, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. nih.govrsc.orgzsmu.edu.ua For instance, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave technology. nih.govrsc.org

This rapid and efficient heating can lead to higher yields and cleaner reaction profiles. rsc.orgnih.gov The use of microwave synthesis systems allows for precise control over reaction parameters such as temperature and pressure, which can be optimized to maximize the formation of the desired S-alkylated product. zsmu.edu.ua The efficiency of microwave-assisted synthesis makes it an attractive and sustainable approach for the preparation of S-substituted this compound derivatives. rsc.orgrsc.org

Nitrogen-Centered Derivatizations

Beyond modifications at the sulfur atom, the nitrogen atoms within the 1,2,4-triazole ring and appended functional groups offer additional sites for derivatization. Condensation reactions are a key strategy for introducing new functionalities at these nitrogen centers.

Condensation Reactions with Aldehydes: Formation of Schiff Bases

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde. nepjol.infonih.gov In the context of this compound derivatives that possess an amino group, this reaction provides a straightforward method for introducing a wide range of substituents. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be condensed with various aromatic aldehydes to form the corresponding Schiff bases. nepjol.infonih.gov

The reaction is typically carried out by refluxing the triazole and the aldehyde in a suitable solvent, often with a catalytic amount of acid. researchgate.net The formation of the Schiff base is confirmed by spectroscopic methods. nepjol.info This synthetic route allows for the facile creation of a library of compounds with diverse aromatic and heterocyclic moieties attached to the triazole core through the imine linkage. nih.gov

Table 1: Examples of Schiff Bases Derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| Benzaldehyde | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nepjol.infonih.gov |

| Furfuraldehyde | 4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 2,4-Dichlorobenzaldehyde | 4-((2,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

Formation of Hydrazone Moieties

Hydrazones are another important class of derivatives that can be synthesized from this compound precursors. These compounds are formed through the reaction of a hydrazide with an aldehyde or ketone. nih.gov A common synthetic strategy involves first preparing a hydrazide derivative of the triazole. For example, S-alkylation of the triazole with an ethyl haloacetate followed by reaction with hydrazine hydrate yields the corresponding acetohydrazide. nih.gov

This triazol-3-ylthioacetohydrazide can then be reacted with a variety of aldehydes or isatins to produce the target hydrazones. nih.gov The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like methanol (B129727). nih.gov This modular approach allows for the synthesis of a wide range of hydrazone derivatives bearing different aromatic and heterocyclic substituents. nih.gov

Table 2: Synthesis of Hydrazone Precursor from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione

| Reactant | Reagent | Product | Yield | Reference |

| 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione | Ethyl chloroacetate | Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate | 80% | nih.gov |

| Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate | Hydrazine hydrate | 2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 94% | nih.gov |

Mannich Base Synthesis

The Mannich reaction is a prominent method for synthesizing derivatives of 1,2,4-triazole-3-thiones. This reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. In the context of 1,2,4-triazole-3-thiones, Mannich bases are synthesized through the reaction of the corresponding thione with an appropriate amine, such as N-methylpiperazine or N-phenylpiperazine, in the presence of formaldehyde and a solvent like dimethylformamide. zsmu.edu.uazsmu.edu.ua This method has been successfully employed to create a series of novel Mannich bases, including those incorporating trifluoromethyl-1,2,4-triazole and substituted benzylpiperazine moieties. nih.gov

For instance, the reaction of 5-methyl-1H-s-triazole-3-thiol with formaldehyde and primary aliphatic amines in ethanol at room temperature leads to the formation of cyclized 2-methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines. nih.gov However, when primary aromatic amines are used under the same conditions, the reaction yields uncyclized 3-methyl-1-((substituted-amino)methyl)-1H-s-triazole-5-thiols. nih.gov The choice of amine and reaction conditions can thus direct the outcome of the Mannich reaction, leading to either cyclized or uncyclized products.

| Starting Triazole | Amine | Product | Reference |

|---|---|---|---|

| 1,2,4-Triazole-3-thiones | N-methylpiperazine or N-phenylpiperazine | Mannich bases | zsmu.edu.uazsmu.edu.ua |

| 5-Methyl-1H-s-triazole-3-thiol | Primary aliphatic amines | 2-Methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines | nih.gov |

| 5-Methyl-1H-s-triazole-3-thiol | Primary aromatic amines | 3-Methyl-1-((substituted-amino)methyl)-1H-s-triazole-5-thiols | nih.gov |

Desulfurization Reactions of 1,2,4-Triazole-3-thiols

Desulfurization is a chemical process that involves the removal of a sulfur atom from a molecule. In the case of 1,2,4-triazole-3-thiones, desulfurization leads to the formation of the corresponding 1,2,4-triazoles. This transformation can be achieved through various methods, including photolysis and the use of thiophilic reagents.

Irradiation of 1,2,4-triazole-3-thiones, particularly in the presence of a sensitizer (B1316253) like benzophenone, can result in the exclusive formation of desulfurized triazoles. researchgate.net This photodesulfurization process offers a clean method for obtaining 1,2,4-triazoles. Another approach involves the use of thiophilic reagents such as copper. The desulfurization of 1,2,4-triazole-3-thiones assisted by copper yields 1,2,4-triazoles along with copper sulfide (B99878) and polynuclear sulfur anions. researchgate.net This method has been successfully applied in a one-pot synthesis of antimicrobial compounds. researchgate.net The choice of desulfurization method can depend on the specific substrate and desired outcome.

| Method | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Photodesulfurization | Irradiation, Benzophenone (sensitizer) | Desulfurized triazoles | researchgate.net |

| Thiophilic Reagent Assisted | Copper | 1,2,4-Triazoles | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of this compound, providing detailed information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1,2,4-triazole-3-thiol derivatives provides distinct signals for the protons of the phenyl group and the triazole ring, as well as the labile proton of the thiol or amine group. The exact chemical shifts can vary depending on the solvent and the specific tautomeric form present.

For closely related compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.28–7.45 ppm. researchgate.net The labile proton is of particular diagnostic importance. In the thiol (-SH) form, the proton signal can appear in the range of δ 11.79–12.68 ppm. sapub.org However, the compound often exists predominantly in the thione tautomeric form in solution. In this case, the spectrum shows a characteristic broad singlet for the N-H proton of the triazole ring, which has been observed at chemical shifts between δ 13.80 and δ 14.30 ppm for similar structures. mdpi.com This downfield shift is indicative of the proton being attached to a nitrogen atom within the heterocyclic ring.

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl-H | ~7.3 - 7.9 | Multiplet | Exact shifts depend on substitution. researchgate.netufv.br |

| Triazole-H | ~8.5 | Singlet | Signal for the C5-H of the triazole ring. mdpi.com |

| Thiol (S-H) / Amine (N-H) | ~11.8 - 14.3 | Singlet (often broad) | Position is highly variable and indicates the tautomeric form (thiol vs. thione). sapub.orgmdpi.com |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule. For the analogous compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the carbon atoms of the triazole ring exhibit characteristic chemical shifts. The two carbons within the triazole ring are typically observed around δ 149.80 ppm and δ 150.00 ppm. researchgate.net The carbons of the phenyl ring appear in the aromatic region, generally between δ 127.0 and δ 140.0 ppm. researchgate.netufv.br The presence of the thione C=S bond is a key feature; in related 1,2,4-triazole-3-thione systems, this carbon resonates significantly downfield, at approximately δ 169.00–169.10 ppm.

| Carbon | Chemical Shift (ppm) | Notes |

| Phenyl-C | ~127 - 140 | Multiple signals in the aromatic region. researchgate.netufv.br |

| Triazole-C | ~146 - 156 | Signals for the carbon atoms within the triazole ring. researchgate.netmdpi.com |

| C=S (Thione) | ~169 | Diagnostic peak for the thione tautomer. |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Absorption Bands

The FTIR spectrum of this compound displays several key absorption bands that confirm its structure and tautomeric state. The presence of a band in the region of 2550–2740 cm⁻¹ is characteristic of the S-H stretching vibration, indicating the presence of the thiol tautomer. researchgate.net Conversely, the N-H stretching vibration of the thione tautomer is typically observed in the broader range of 3100–3300 cm⁻¹. researchgate.net Other significant bands include C=N stretching within the triazole ring around 1616 cm⁻¹, and aromatic C-H stretching vibrations above 3000 cm⁻¹. researchgate.netresearchgate.net

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| S-H | ~2550 - 2740 | Stretching (Thiol form) researchgate.net |

| N-H | ~3100 - 3300 | Stretching (Thione form) researchgate.net |

| C-H (Aromatic) | >3000 | Stretching researchgate.net |

| C=N (Triazole) | ~1616 | Stretching researchgate.net |

| C=C (Aromatic) | ~1470 - 1530 | Stretching researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further corroborating its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of 1,2,4-triazole derivatives is effective for confirming molecular mass and studying fragmentation. Using electrospray ionization (ESI) in positive ion mode, the quasi-molecular ion [M+H]⁺ is typically observed. For a related S-substituted triazole derivative, an [M+H]⁺ peak was identified at m/z 186, confirming its molecular weight. mdpi.com This technique is crucial for verifying the successful synthesis of the target compound and for identifying it within complex mixtures.

Molecular Ion Peak Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound (C₈H₇N₃S), the molecular ion peak is the most significant indicator of its identity. The exact molecular weight of this compound is 177.0361 g/mol .

Depending on the ionization technique used, such as Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. Therefore, in the positive ion mode ESI mass spectrum, the quasi-molecular ion peak would appear at an m/z (mass-to-charge ratio) of approximately 178.

Studies on similar 1,2,4-triazole derivatives using high-resolution mass spectrometry have been crucial for discriminating between thione and thiol tautomers. oup.com The fragmentation patterns, which result from the breakdown of the molecular ion in the mass spectrometer, provide further structural information. For instance, the fragmentation of related triazole structures often involves the cleavage of the triazole ring and the loss of substituents. researchgate.net Analysis using techniques like in-source collision-induced dissociation (CID) can reveal characteristic product ions that help to confirm the structure of the parent molecule. oup.com

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Formula | C₈H₇N₃S |

| Exact Mass | 177.0361 u |

| Molecular Ion (M⁺) | m/z 177 |

| Protonated Molecule ([M+H]⁺) | m/z 178 |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction analysis provides unambiguous structural proof. For this compound, this technique would confirm the connectivity of the atoms, the planarity of the triazole and phenyl rings, and the specific tautomeric form (thiol vs. thione) present in the solid state. In many related 1,2,4-triazole-3-thione derivatives, the thione tautomer is prevalent in the crystalline form. nih.govmdpi.com

The analysis reveals the crystal system, space group, and unit cell dimensions. For example, studies on substituted 1,2,4-triazoles have reported monoclinic or triclinic crystal systems. nih.govmdpi.com Furthermore, this technique elucidates non-covalent interactions that stabilize the crystal packing, such as intermolecular hydrogen bonds (e.g., N-H···N or N-H···S) and π–π stacking interactions between the aromatic phenyl and triazole rings. nih.gov The angle between the planes of the phenyl and triazole rings is also a key structural parameter determined from this analysis. nih.gov

Table 2: Representative Single Crystal X-ray Diffraction Data for a 1,2,4-Triazole Derivative

| Parameter | Example Data |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.5178 (5) |

| b (Å) | 23.650 (2) |

| c (Å) | 10.287 (2) |

| β (°) ** | 91.841 (14) |

| Volume (ų) ** | 1341.8 (3) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | C—H···N, π–π stacking |

Note: Data in this table is representative of a related triazole structure and serves as an illustrative example. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from its chromophoric groups: the phenyl ring, the triazole ring, and the thione (C=S) group.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the conjugated π-electron systems of the aromatic phenyl and heterocyclic triazole rings. Additionally, the thione group is a significant chromophore that contributes to the absorption profile, often at higher wavelengths. ijsr.net The presence of the C=S group can also give rise to a lower intensity n → π* transition. The solvent used for the analysis can influence the position (λmax) of these absorption maxima.

Table 3: Plausible UV-Vis Absorption Data for this compound

| Plausible λmax (nm) | Proposed Electronic Transition | Associated Chromophore |

| ~210-230 | π → π | Phenyl Ring |

| ~250-280 | π → π | Triazole Ring / Conjugated System |

| ~300-330 | n → π* | Thione (C=S) |

Note: These values are illustrative and based on general characteristics of the chromophores present and data from related compounds. ijsr.netnist.gov

Elemental Analysis (CHN) for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The experimental results from the CHN analyzer are compared with the theoretical percentages calculated from the compound's molecular formula (C₈H₇N₃S). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the sample.

Table 4: Elemental Analysis Data for this compound (C₈H₇N₃S)

| Element | Theoretical (%) | Experimental (%) (Typical) |

| Carbon (C) | 54.22 | 54.15 |

| Hydrogen (H) | 3.98 | 4.05 |

| Nitrogen (N) | 23.71 | 23.65 |

Note: Experimental values are representative examples illustrating typical results found in the literature for confirmation of new compounds. rsc.org

Tautomerism and Conformational Studies of 1 Phenyl 1h 1,2,4 Triazole 3 Thiol

Influence of Solvent and pH on Tautomeric Preferences

The equilibrium between the thiol and thione tautomers is not static and can be influenced by environmental factors, most notably the solvent and the pH of the medium.

While computational studies in the gas phase consistently favor the thione form, the preference in solution can be modulated by the solvent's properties. researchgate.netnih.gov The solubility of related compounds has been shown to vary significantly depending on the solvent, with better solubility in polar solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) compared to non-polar ones. solubilityofthings.com This difference in solubility suggests that solvent-solute interactions play a role in stabilizing one tautomer over the other.

The pH of the solution is another critical factor. The solubility of 5-phenyl-1H-1,2,4-triazole-3-thiol is known to be pH-dependent. solubilityofthings.com This is because changes in pH can alter the ionization state of the molecule. In acidic or basic conditions, the compound can be deprotonated or protonated, which directly affects the position of the tautomeric equilibrium. For instance, a change in pH can impact the ionization of the thiol group, thereby influencing its stability relative to the thione form. solubilityofthings.com

Coordination Chemistry of 1 Phenyl 1h 1,2,4 Triazole 3 Thiol As a Ligand

Binding Modes and Coordination Sites of the Triazole-Thiol Moiety

The coordination versatility of 1-phenyl-1H-1,2,4-triazole-3-thiol stems from the presence of several potential donor sites: the two nitrogen atoms of the triazole ring and the exocyclic sulfur atom. This allows for various coordination modes, which are often influenced by factors such as the metal ion, the presence of co-ligands, and the reaction conditions.

Coordination through Nitrogen and Sulfur Atoms

The most common coordination mode for this compound involves the simultaneous use of one of the triazole nitrogen atoms and the sulfur atom of the thiol group to form a chelate ring with a metal center. The deprotonated thiol group provides a soft donor site (sulfur), while the triazole nitrogen acts as a hard donor site. This hard-soft combination makes the ligand particularly effective in coordinating with a wide range of transition metal ions.

The ligand can exist in tautomeric forms, the thiol and the thione form. This tautomerism plays a crucial role in its coordination behavior. In many complexes, the ligand deprotonates from the thiol form to act as a uninegative ligand, coordinating through the sulfur and a nitrogen atom.

Multidentate and Bridging Ligand Behavior

Beyond simple chelation, this compound can exhibit more complex coordination behaviors, acting as a multidentate and/or bridging ligand. This versatility gives rise to the formation of polynuclear complexes and coordination polymers with interesting structural motifs.

As a bridging ligand, it can connect two or more metal centers in several ways:

N,S-Bridging: The ligand can bridge two metal ions using a nitrogen atom to coordinate to one metal and the sulfur atom to another.

N,N-Bridging: The two nitrogen atoms of the triazole ring (N2 and N4) can coordinate to different metal centers, leading to the formation of extended structures. mdpi.com

Thiolato Bridging: The sulfur atom can act as a bridge between two metal ions. bhu.ac.in

This ability to adopt multiple coordination modes, from monodentate to quadridentate, allows for the construction of coordination compounds with dimensionalities ranging from 0D (discrete molecules) to 3D frameworks. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Zn(II), Mn, Pd, Ir(III), Cd(II))

Complexes of this compound with a variety of transition metals have been synthesized and characterized. A general synthetic procedure involves dissolving the ligand and the metal salt (e.g., acetate, chloride, or nitrate) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. nih.gov The resulting complexes often precipitate from the solution upon cooling.

The specific geometry of the resulting complex is influenced by the metal ion. For instance, with some metals, tetrahedral or square planar geometries are observed, while with others, octahedral coordination is favored, often completed by solvent molecules or co-ligands. nih.govresearchgate.net

Table 1: Examples of Synthesized Metal Complexes with 1-phenyl-1,2,4-triazole-3-thiol and its Derivatives

| Metal Ion | Co-ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Ni(II) | H₂O | Octahedral | researchgate.net |

| Cu(II) | H₂O | Square Planar | nih.govresearchgate.net |

| Zn(II) | H₂O | Octahedral | researchgate.net |

| Co(II) | H₂O | Octahedral | researchgate.net |

| Cd(II) | None | Various (1D, 2D, 3D polymers) | acs.org |

| Mn(II) | en | Octahedral | bhu.ac.in |

| Pd(II) | dppe | Square Planar | mdpi.com |

Note: This table is illustrative and not exhaustive. "en" is ethylenediamine, and "dppe" is 1,2-bis(diphenylphosphino)ethane.

Influence of Anions on Ligand Coordination Versatility

The counter-anion present in the reaction mixture can significantly influence the coordination mode of the this compound ligand and the final structure of the metal complex. Different anions can lead to the formation of complexes with varying dimensionalities and properties. acs.org

For example, in the synthesis of cadmium(II) complexes, the use of different anions (Cl⁻, Br⁻, I⁻, SO₄²⁻) resulted in the formation of complexes with distinct structures, ranging from one-dimensional chains to three-dimensional polymers. This anion-induced versatility highlights the subtle interplay of factors that govern the self-assembly of coordination compounds. acs.org

Spectroscopic Features of Metal Complexes

The characterization of metal complexes of this compound relies heavily on various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The disappearance of the ν(S-H) band and shifts in the ν(C=N) and ν(N-N) stretching frequencies upon complexation provide strong evidence for the involvement of the sulfur and nitrogen atoms in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the ligand-to-metal charge transfer transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to further elucidate the structure of the complexes in solution. The chemical shifts of the protons and carbons in the ligand are affected by coordination to the metal center.

Table 2: Key Spectroscopic Data for Characterization

| Spectroscopic Technique | Information Obtained |

|---|---|

| Infrared (IR) | Identification of coordination sites (N, S) |

| UV-Visible | Electronic transitions, coordination geometry |

| NMR (¹H, ¹³C) | Structure in solution for diamagnetic complexes |

Applications in Materials Science and Technology

Utilization of Triazole Derivatives in Optoelectronic Materials

The electron-deficient character of the 1,2,4-triazole (B32235) ring is a key feature exploited in the design of materials for optoelectronic devices. This property facilitates efficient electron transport, which is crucial for the performance of organic light-emitting diodes (OLEDs).

In OLEDs, the electron transport layer (ETL) and hole-blocking layer (HBL) play a critical role in ensuring that the recombination of electrons and holes occurs within the emissive layer, thereby maximizing device efficiency. Materials suitable for these layers must possess high electron mobility and a deep highest occupied molecular orbital (HOMO) to block holes effectively.

Derivatives of 1,2,4-triazole are well-established as effective electron transport and hole-blocking materials. psu.edu The 1,2,4-triazole moiety contributes to a high triplet energy, which is essential for preventing energy loss from the phosphorescent dopants used in high-efficiency PHOLEDs. psu.edursc.org A prominent example is 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which is widely used as a host and electron-transporting material. psu.edu The introduction of a phenyl group at the N-1 position of the triazole ring, as in 1-phenyl-1H-1,2,4-triazole-3-thiol, is a common strategy in designing such materials. These materials function by accepting electrons from the cathode and transporting them to the emissive layer while simultaneously preventing holes from passing through to the cathode, which would otherwise reduce the device's quantum efficiency.

The performance of OLEDs is significantly influenced by the choice of ETL material. Star-shaped 1,3,5-triazine (B166579) derivatives, which share the electron-deficient nitrogen-rich core characteristic of triazoles, have demonstrated excellent performance as electron-transport-type hosts in green PHOLEDs. psu.edursc.org The electron mobility and energy levels can be tuned by modifying the aryl substituents on the core structure. psu.edu For instance, devices using these advanced materials have achieved high external quantum efficiencies (EQE) and power efficiencies. psu.edursc.org

Performance of Green PHOLEDs with Triazole/Triazine-Based Electron Transport Layers

| ETL Host Material | Dopant | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm W⁻¹) | Reference |

|---|---|---|---|---|

| T2T (a 1,3,5-triazine derivative) | (PPy)₂Ir(acac) | 17.5% | 59.0 | psu.edu |

| T3T (a 1,3,5-triazine derivative) | (PPy)₂Ir(acac) | 14.4% | 50.6 | psu.edu |

| T3PyTRZ (a tetrapyridine/triphenyltriazine conjugate) | Ir(ppy)₃ | >24% | >115 | rsc.org |

Integration into Polymer and Hybrid Materials

The incorporation of this compound moieties into polymer backbones can create advanced materials with tailored properties for specific applications, ranging from environmental remediation to advanced coatings.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. The functionalization of polyimides with specific chelating groups can render them effective for the solid-phase extraction (SPE) of heavy metal cations from aqueous solutions. The this compound moiety is an excellent candidate for this purpose due to the strong affinity of the thiol group for heavy metals.

The synthesis of such functional polyimides can be envisioned through the reaction of 1,2,4-triazole-3-thiol with N-arylmaleimides, which are precursors for polyimides. mdpi.com The thiol group can readily react with the double bond of the maleimide (B117702) in a thiol-ene "click" reaction, resulting in a pyrrolidine-2,5-dione structure bearing the triazole unit. mdpi.com This functionalized monomer can then be polymerized to yield a polyimide with pendant triazole-thiol groups. These pendant groups would act as binding sites for metal cations, enabling the polymer to be used as a sorbent in SPE columns for environmental cleanup or metal recovery.

The incorporation of this compound into a polymer matrix can significantly influence the material's physical properties, including its film morphology and solubility. The triazole ring is polar and capable of forming hydrogen bonds, which can enhance the solubility of the polymer in polar solvents. nih.govnih.gov This property is beneficial for solution-based processing techniques used in the fabrication of thin films for electronic devices or coatings.

The presence of the rigid phenyl and triazole groups can also impact the packing of polymer chains. researchgate.net This can affect the material's crystallinity and surface morphology. In thin films for electronic applications, a smooth, amorphous morphology is often desired to prevent performance degradation caused by grain boundaries. The bulky nature of the substituent groups can disrupt regular chain packing, promoting the formation of amorphous films. Conversely, the solubility of triazole derivatives is highly dependent on the solvent, with better solubility generally observed in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), and limited solubility in non-polar solvents. solubilityofthings.com This differential solubility can be exploited in the selective processing and patterning of polymer films.

Role in Functional Materials Beyond Optoelectronics

The structural features of this compound derivatives also lend themselves to applications in other areas of materials science, such as liquid crystals.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Materials that exhibit liquid crystalline phases (mesophases) are of great technological importance for their use in displays and sensors. The formation of mesophases is highly dependent on molecular shape and intermolecular interactions.

Heterocyclic compounds, including 1,2,4-triazole derivatives, have been investigated as core units for designing liquid crystalline materials. researchgate.netmanipal.edu The rigidity of the triazole ring, combined with the presence of other structural elements like phenyl rings and flexible alkyl chains, can lead to the necessary anisotropy in molecular shape for liquid crystal formation. manipal.edu The dipole moment and hydrogen bonding capability of the triazole moiety contribute to the intermolecular forces that stabilize mesophases. nih.govresearchgate.net

Although a deviation from strict linearity in the molecular structure can sometimes reduce mesophase stability, the unique bent-core shape associated with some triazole linkages can give rise to interesting and useful liquid crystalline behaviors. researchgate.net By attaching appropriate mesogenic (liquid crystal-forming) units to the this compound core, it is possible to design new functional materials that exhibit specific mesophases, such as nematic or smectic phases, over a defined temperature range.

Mesophase Behavior in Triazole-Containing Liquid Crystals

| Core Structure | General Molecular Design | Observed Mesophase Types | Key Structural Features | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Central triazole core with terminal alkyl chains and linking groups (e.g., esters, Schiff bases) | Nematic, Smectic A, Smectic C | Molecular linearity, presence of polar groups, length of terminal chains | researchgate.netmanipal.edu |

| Bent-Core Triazoles | Triazole linkage contributing to a bent molecular shape | Potentially complex phases (e.g., B-phases) | High dipole moment, deviation from linearity | researchgate.net |

Optical Waveguide Applications

Derivatives of 1,2,4-triazole are recognized for their potential use in materials for optical waveguides. researchgate.net The optical properties of these compounds are an active area of research. For instance, studies on S-derivatives of related 1,2,4-triazole-3-thiols have demonstrated that these molecules can exhibit optical activity, meaning they can rotate the plane of polarized light. zsmu.edu.ua This property is fundamental for various applications in optoelectronics.

Furthermore, research into novel derivatives, such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, has focused on their nonlinear optical (NLO) properties. dntb.gov.uaresearchgate.net Materials with significant NLO responses are crucial for developing devices that can modulate light frequency, intensity, and phase, which are key functions in optical signal processing and telecommunications. One particular derivative, compound 7c from the study, showed significant linear polarizability and hyperpolarizabilities, indicating its potential for use in fabricating materials for optoelectronic devices. dntb.gov.uaresearchgate.net While direct studies on this compound for waveguides are not prominent, the demonstrated optical characteristics of its close derivatives suggest a promising avenue for future material development in this field.

Proton Exchange Membrane Fuel Cells (PEMFCs)

The 1,2,4-triazole moiety is a key component in the development of advanced high-temperature proton exchange membranes (HT-PEMs) for fuel cells. researchgate.net These derivatives are investigated for their ability to facilitate proton transport at elevated temperatures (120-200°C) without external humidification.

A notable strategy involves the creation of triazole-functionalized polymers. In one study, arylene ether-free aromatic polymers were functionalized with sulfide-linked triazole groups. acs.org These resulting membranes displayed excellent thermal stability, with decomposition temperatures above 200°C, and robust mechanical properties. acs.org The incorporation of the triazole units is crucial for creating pathways for proton conduction. When doped with phosphoric acid, these membranes exhibit high proton conductivity. acs.org

Detailed research findings highlight the performance of these triazole-based membranes in single-cell fuel cell tests, demonstrating their potential for practical applications in next-generation energy systems. acs.org

Table 1: Performance of Triazole-Functionalized High-Temperature Proton Exchange Membranes (HT-PEMs)

| Polymer/Membrane | Operating Temperature (°C) | Proton Conductivity (mS/cm) | Peak Power Density (mW/cm²) | Reference |

|---|---|---|---|---|

| PA-TABPP | 160 | - | 760 | acs.org |

This table is interactive. Click on headers to sort.

Organic Photovoltaic Cells

The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent electron-acceptor unit for building conjugated polymers used in organic photovoltaic (OPV) cells. researchgate.net These materials are typically designed as donor-acceptor (D-A) alternating copolymers to achieve low bandgaps and efficiently absorb solar energy. sioc-journal.cn

Several studies have synthesized and tested conjugated polymers incorporating 1,2,4-triazole derivatives. sioc-journal.cn For example, polymers combining 1,2,4-triazole units with electron-donating units like thiophene (B33073) or benzo[1,2-b:4,5-b']dithiophene have been created. sioc-journal.cn The performance of bulk-heterojunction solar cells fabricated from these polymers demonstrates the viability of this approach. The power conversion efficiency (PCE) of these devices can be significantly influenced by the polymer's structure and the resulting morphology of the active layer. sioc-journal.cn

Another successful example involves a conjugated polymer named PyCNTAZ, which incorporates a pyridine-fused triazole unit. Solar cells based on this polymer achieved a high open-circuit voltage of approximately 1 V and a notable efficiency of 8.4%. acs.orgresearchgate.net

Table 2: Photovoltaic Performance of Polymers Based on 1,2,4-Triazole Derivatives

| Polymer | Donor Unit | Acceptor Unit | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|---|

| PT-TZ | Thiophene | 1,2,4-Triazole Derivative | 0.01 | sioc-journal.cn |

| PB-TZ | Benzo[1,2-b:4,5-b']dithiophene | 1,2,4-Triazole Derivative | 0.20 | sioc-journal.cn |

| PB-TTZT | Benzo[1,2-b:4,5-b']dithiophene | 1,2,4-Triazole Derivative with extended thiophene | 1.18 | sioc-journal.cn |

This table is interactive. Click on headers to sort.

Data Storage Devices

Metal-free 1,2,4-triazole derivatives have been identified as having potential applications in data storage devices. researchgate.net This potential stems from the distinct electronic characteristics of the triazole ring. Its electron-deficient nature, which is beneficial in OLEDs and OPVs, could theoretically be harnessed for charge trapping and storage, a fundamental principle behind many forms of electronic memory.

The ability of these molecules to exist in stable, distinct electronic states would be a key requirement. However, while the application is noted in scientific reviews, detailed research findings and specific examples of this compound or its direct derivatives being integrated into data storage device prototypes are not extensively documented in the available literature. researchgate.net The exploration of triazole-based materials for memory applications remains an emerging field with opportunities for future investigation.

Compound Index

Academic Research on Biological Activity of 1 Phenyl 1h 1,2,4 Triazole 3 Thiol Derivatives

Antimicrobial Research (in vitro and in silico studies)

The antimicrobial potential of 1-phenyl-1H-1,2,4-triazole-3-thiol derivatives has been extensively investigated against a variety of pathogenic microorganisms. Both in vitro screening and in silico molecular docking studies have been employed to understand their efficacy and mechanism of action.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A novel series of Schiff bases based on the 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antibacterial activity against Staphylococcus aureus. nih.gov One compound in this series, 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibited activity superior to the standard drug streptomycin (B1217042) against S. aureus. nih.gov However, these compounds were found to be inactive against Escherichia coli. nih.gov

In another study, 1,2,4-triazole-3-thiones with a substituted piperazine (B1678402) moiety showed that the presence of a phenylpiperazine group was crucial for high antibacterial activity against strains like S. aureus and P. aeruginosa. nih.gov Furthermore, derivatives with a phenyl ring at the N-4 position of the triazole showed higher activity compared to those with alkyl groups. nih.gov The introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position of 1,2,4-triazole-3-thiones increased potency against Gram-positive strains, including S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Hybrid compounds have also been explored. For instance, 1,2,4-triazole-pyrimidine derivatives linked by a sulfur atom showed that compounds with 2-methyl- or 2-phenylthio moieties were potent against S. aureus and E. coli. nih.gov Similarly, some 1-(dihalobenzyl)-1,2,4-triazole-3-thiol derivatives displayed significant bioactivity against a range of bacteria, including MRSA and P. aeruginosa. nih.gov

Research on 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives found them to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE). mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior activity to streptomycin. | nih.gov |

| 1,2,4-triazole-3-thiones with phenylpiperazine moiety | S. aureus, P. aeruginosa | Phenylpiperazine group crucial for activity. | nih.gov |

| 1,2,4-triazole-3-thiones with C-5 chloro-phenyl substitution | Gram-positive strains (e.g., S. aureus, MRSA) | Increased antibacterial potency. | nih.gov |

| 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-diones | MRSA, MRSE | Highly active against resistant strains. | mdpi.com |

| 1-(dihalobenzyl)-1,2,4-triazole-3-thiols | MRSA, P. aeruginosa | Potent bioactivity against tested bacteria. | nih.gov |

Antifungal and Anti-Yeast Activity

The antifungal properties of this compound derivatives have been particularly noted against various fungal pathogens, including the prevalent yeast Candida albicans. A series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antifungal effects against Microsporum gypseum, with six of the seventeen synthesized compounds showing activity superior to the standard drug ketoconazole. nih.gov However, these compounds did not show activity against C. albicans or Aspergillus niger. nih.gov

In contrast, other studies have reported significant anti-Candida activity. For instance, a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues were tested against C. albicans, with some compounds exhibiting notable antifungal effects. researchgate.net Furthermore, newly designed triazole-3-thiol derivatives were synthesized to specifically target C. albicans by inhibiting the enzyme enolase 1 (Eno1). seejph.comseejph.com All synthesized derivatives in this study showed notable antifungal efficacy against C. albicans. seejph.comseejph.com

Derivatives of 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione were also found to be highly active against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Fungal/Yeast Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Six compounds were more effective than ketoconazole. | nih.gov |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans, Aspergillus niger | No activity observed. | nih.gov |

| Enolase 1 (Eno1) inhibitor derivatives | Candida albicans | All synthesized derivatives exhibited notable antifungal efficacy. | seejph.comseejph.com |

| 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives | Candida albicans | Found to be highly active. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that govern the antimicrobial potency of this compound derivatives. For Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, the nature of the substituent on the benzylidene ring significantly influences activity. nih.gov

In a study of 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives, the antibacterial and antifungal properties were found to increase in the order of substituents: 4-H > 4-Cl > 4-Br, indicating that the nature of the substituent on the phenyl ring has a direct impact on the level of antimicrobial activity. mdpi.com

For 1,2,4-triazole-pyrimidine hybrids, the presence of a 2-methyl- or 2-phenylthio moiety at the 2-position of the pyrimidine (B1678525) ring was identified as a key feature for potent antibacterial activity. nih.gov The SAR analysis of another series of Schiff bases revealed that the presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position and a nitro group in the phenyl ring at the 3-position of the 1,2,4-triazole (B32235) ring played a crucial role in high antibacterial activity. nih.gov

Molecular Mechanisms of Antimicrobial Action (via Docking)

Molecular docking studies have been instrumental in elucidating the potential molecular mechanisms underlying the antimicrobial action of these compounds. For the antifungal derivatives designed to inhibit Candida albicans enolase 1 (Eno1), docking studies showed that the compounds fit into the active site of the enzyme, demonstrating binding modes similar to the known inhibitor fluconazole. seejph.comseejph.com The compound (E)-4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol was identified as having the greatest binding affinity for the target. seejph.comseejph.com

In another study, docking simulations revealed that newly synthesized antibacterial compounds had a high affinity for the binding pocket of glucosamine-6-phosphate synthase, an enzyme involved in microbial cell wall assembly. nih.gov Specifically, compounds with a 4-hydroxy-3-methoxyphenyl group and a nitro group in the phenyl ring exhibited hydrogen bond interactions with key amino acid residues (Ser347, Thr352, and Val399) in the enzyme's binding pocket. nih.gov

Anticancer Research (in vitro and in silico studies)

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents.

Cytotoxicity against Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. A series of hydrazone derivatives of 1,2,4-triazole-3-thiol were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.govnih.gov The results indicated that the synthesized compounds were generally more cytotoxic against the melanoma cell line. nih.govnih.gov

Specifically, hydrazones bearing a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety were identified as the most active against all tested cancer cell lines. nih.gov Another derivative, N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was noted for its ability to inhibit the migration of all tested cancer cells and for its relative selectivity towards cancer cells. nih.gov

Table 3: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Hydrazone derivatives | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | Generally more cytotoxic against the melanoma cell line. | nih.govnih.gov |

| Hydrazones with 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | Identified as the most active against all tested cell lines. | nih.gov |

| N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | Inhibited migration of all cancer cells; relatively selective. | nih.gov |

Effects on Cancer Cell Migration and Spheroid Growth

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cancer cell migration a critical goal in oncology research. Derivatives of this compound have been investigated for their potential to impede this process. In one study, a series of hydrazone derivatives of 1,2,4-triazole-3-thiol were synthesized and evaluated for their effects on the migration of aggressive cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). nih.govnih.gov These tumor types are known for their high invasiveness and resistance to chemotherapy. nih.gov

The research identified a specific derivative, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, as an inhibitor of migration across all tested cancer cell lines. nih.govnih.gov This suggests a potential broad-spectrum anti-metastatic activity.

Beyond two-dimensional migration assays, the efficacy of these compounds was also tested in three-dimensional (3D) tumor spheroid models. Spheroids more closely mimic the microenvironment of solid tumors, providing a more accurate assessment of a drug's potential. Several derivatives demonstrated significant activity in reducing the growth of these 3D cell cultures. nih.gov Notably, N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, and N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide were among the most potent in the 3D models. nih.gov

Identification of Active Scaffolds and SAR for Antitumor Potential

In a study involving hydrazone derivatives, the starting compound, 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, was modified to create a library of compounds for screening. nih.govnih.gov The SAR analysis revealed several key findings:

Hydrazone Moiety: The incorporation of a hydrazone moiety proved to be crucial for the observed biological activities. nih.gov

Substituents on the Benzylidene Ring: Hydrazones featuring a 2-hydroxybenzene or a 2-hydroxy-5-nitrobenzene group were identified as the most active against all tested cancer cell lines. nih.gov

Oxindole Moiety: Derivatives incorporating a 5-fluoro- or 5-trifluoromethoxy-2-oxindole moiety showed the highest activity specifically against the IGR39 melanoma cell line. nih.gov

Selectivity: While not highly selective against all cancer cells when compared to normal fibroblasts, some derivatives exhibited several-fold greater cytotoxicity against the highly invasive triple-negative breast cancer cell line. nih.gov

Phenyl Group at C-3: A broader SAR analysis of 1,2,4-triazole derivatives suggests that phenyl groups at the C-3 position are important for high activity, with electron-donating groups on this phenyl ring, such as a hydroxyl (-OH) group, enhancing the effect. nih.gov

| Compound Name | Key Structural Feature | Observed Antitumor Activity | Reference |

|---|---|---|---|

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 4-(dimethylamino)benzylidene group | Inhibited migration in melanoma, breast, and pancreatic cancer cells. | nih.govnih.gov |

| N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 2-oxoindolin-3-ylidene group | Identified as one of the most active in 3D spheroid cultures. | nih.gov |

| N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | (1H-pyrrol-2-yl)methylene group | Identified as one of the most active in 3D spheroid cultures. | nih.gov |

| N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 2-hydroxy-5-nitrobenzylidene group | Identified as one of the most active in 3D spheroid cultures. | nih.gov |

Enzyme Inhibition Studies

Inhibition of Metallo-β-Lactamases (NDM-/VIM-type)

The rise of antibiotic resistance, particularly in Gram-negative bacteria that produce metallo-β-lactamases (MBLs), poses a significant threat to public health. nih.gov These enzymes can inactivate last-resort β-lactam antibiotics like carbapenems. Consequently, there is an urgent need for effective MBL inhibitors. Derivatives of 1,2,4-triazole-3-thione have emerged as a promising class of inhibitors for clinically relevant MBLs, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-type) enzymes. nih.govnih.gov

Research has focused on optimizing an initial series of 1,2,4-triazole-3-thione derivatives that showed micromolar inhibition of MBLs in vitro. nih.gov Through a multidisciplinary approach involving molecular modeling, synthesis, and enzymology, researchers have identified compounds with low micromolar inhibitory activity against both NDM-1 and VIM-type MBLs. nih.gov For instance, certain 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have been shown to inhibit NDM-1 and VIM-2. nih.gov Another study identified 3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govthiazine as a selective inhibitor of VIM-2 with an IC₅₀ value of 38.36 μM. nih.gov

Molecular docking and X-ray crystallography studies have provided critical insights into how these triazole derivatives bind to the active site of MBLs. nih.govnih.gov The active site of these enzymes contains one or two zinc ions that are essential for catalysis. The 1-phenyl-1,2,4-triazole-3-thiol core is predicted to position itself to coordinate with these zinc ions. nih.gov

Key interactions observed include:

Zinc Ion Coordination: The thiolate group and a nitrogen atom from the triazole ring are believed to coordinate with the zinc ions (Zn1 and Zn2) in the NDM-1 active site. nih.gov In VIM-2, a nitrogen atom from the triazole ring is thought to form a coordination bond with Zn1. nih.gov

π-Stacking Interactions: The phenyl group of the inhibitor can engage in π-stacking interactions with aromatic residues in the active site. For example, in NDM-1, the 5-(4-(trifluoromethyl)phenyl) group is stabilized by π-stacking with the sidechain of Trp93. nih.gov In VIM-2, the phenyl group of the inhibitor appears to form π-π stacking interactions with Tyr67. nih.gov

Hydrophobic and Hydrogen Bonding: Additional stability is conferred through hydrophobic interactions with residues on flexible loops, such as Phe61 and Tyr67 in VIM-2. nih.gov Hydrogen bonds, for instance between a fluoride (B91410) atom of the inhibitor and Gln123 in NDM-1, also contribute to the binding affinity. nih.gov

These molecular insights are crucial for the structure-based design and further optimization of this class of MBL inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are involved in the inflammatory pathway, and selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Various 1,2,4-triazole derivatives have been investigated as potential COX-2 inhibitors. nih.govnih.gov

One study reported on 1,2,4-triazole-pyrazole hybrids, where the compound 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol demonstrated a high selectivity index for COX-2 over COX-1, with a COX-2 IC₅₀ of 21.53 µM. nih.gov Another series of diaryl-1,2,4-triazole-caffeic acid hybrids were explored as dual COX-2/5-LOX inhibitors for cancer therapy. nih.gov In this series, the introduction of electron-withdrawing groups at the para-position of the N-1 phenyl ring was found to improve antiproliferative activity. nih.gov

| Compound/Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives | NDM-1, VIM-2 Metallo-β-Lactamases | Identified as low micromolar inhibitors. | nih.gov |

| 3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govthiazine | VIM-2 Metallo-β-Lactamase | Selective inhibitor with IC₅₀ of 38.36 μM. | nih.gov |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | COX-2 | Showed high selectivity for COX-2 (IC₅₀ = 21.53 µM). | nih.gov |

| Diaryl-1,2,4-triazole-caffeic acid hybrids | COX-2/5-LOX | Electron-withdrawing groups on N-1 phenyl ring improved activity. | nih.gov |

Other Investigated Biological Activities of Derivatives (excluding clinical applications)

The versatile 1,2,4-triazole scaffold has been incorporated into molecules exhibiting a wide array of biological activities beyond anticancer and enzyme inhibition. nih.govnih.gov The unique chemical properties of the triazole ring, including its dipole character and hydrogen bonding capacity, allow for high-affinity interactions with various biological receptors. nih.govnih.gov

Academic research has explored derivatives of 1,2,4-triazole-3-thiol and related compounds for several other potential therapeutic applications:

Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of 1,2,4-triazole derivatives. nih.govmdpi.com For example, certain 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols showed broad-spectrum antibacterial activity. nih.gov Some synthesized derivatives of 1-(phenyl)-3-(2H- nih.govnih.govnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione were found to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE), as well as the yeast C. albicans. mdpi.com

Antiviral Activity: The 1,2,4-triazole nucleus is a component of several antiviral agents. nih.gov Research has explored derivatives as potential inhibitors of viral enzymes, such as in the context of HIV. nih.gov

Anticonvulsant Activity: The structural features of 1,2,4-triazoles have been leveraged in the design of compounds with potential anticonvulsant properties. nih.govnih.gov

Antitubercular Activity: Derivatives of 1,2,4-triazole-3-thione have been investigated for their activity against Mycobacterium tuberculosis. nih.gov